molecular formula C26H26AuClO4P2 B14484684 Gold(1+);methyl(diphenyl)phosphane;perchlorate CAS No. 64659-03-6

Gold(1+);methyl(diphenyl)phosphane;perchlorate

Cat. No.: B14484684
CAS No.: 64659-03-6
M. Wt: 696.8 g/mol
InChI Key: MHXNTUMMYWYLSU-UHFFFAOYSA-M
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Description

Gold(1+);methyl(diphenyl)phosphane;perchlorate is a coordination compound that features a gold ion coordinated to a methyl(diphenyl)phosphane ligand and a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gold(1+);methyl(diphenyl)phosphane;perchlorate typically involves the reaction of a gold(I) precursor with methyl(diphenyl)phosphane in the presence of a perchlorate source. One common method is to react gold(I) chloride with methyl(diphenyl)phosphane in a suitable solvent, followed by the addition of perchloric acid to precipitate the perchlorate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Gold(1+);methyl(diphenyl)phosphane;perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gold(1+);methyl(diphenyl)phosphane;perchlorate is unique due to the specific combination of its ligands and counterion, which can influence its reactivity and applications. The presence of the methyl(diphenyl)phosphane ligand can impart different electronic and steric properties compared to other phosphine ligands, affecting the compound’s behavior in various chemical reactions .

Properties

CAS No.

64659-03-6

Molecular Formula

C26H26AuClO4P2

Molecular Weight

696.8 g/mol

IUPAC Name

gold(1+);methyl(diphenyl)phosphane;perchlorate

InChI

InChI=1S/2C13H13P.Au.ClHO4/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;2-1(3,4)5/h2*2-11H,1H3;;(H,2,3,4,5)/q;;+1;/p-1

InChI Key

MHXNTUMMYWYLSU-UHFFFAOYSA-M

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O.[Au+]

Origin of Product

United States

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